molecular formula C12H18N2O3 B1454785 (4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester CAS No. 1104455-49-3

(4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B1454785
CAS No.: 1104455-49-3
M. Wt: 238.28 g/mol
InChI Key: FTDSEKILMVDHEO-UHFFFAOYSA-N
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Description

(4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester (CAS 1104455-49-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C12H18N2O3 and a molecular weight of 238.29 g/mol, this tert-butyl carbamate derivative serves as a versatile and protected intermediate in organic synthesis and medicinal chemistry . This compound is valued for its role as a key building block , particularly in the synthesis of more complex molecules. The presence of both the 4-methoxypyridyl ring and the Boc-protected methylamine group makes it a valuable scaffold for constructing targeted libraries in drug discovery efforts. Its primary application lies in serving as a precursor for the introduction of specific functional groups into a molecular framework, which is a fundamental process in the development of potential pharmaceuticals and agrochemicals. Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human consumption . Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information. The compound requires storage in a dry and sealed place .

Properties

IUPAC Name

tert-butyl N-(4-methoxypyridin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14(4)10-8-9(16-5)6-7-13-10/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDSEKILMVDHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its unique structural features, including a pyridine ring with a methoxy group and a carbamate functional group. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C₁₁H₁₆N₂O₃
  • Molecular Weight : 224.26 g/mol
  • Melting Point : 124–127 °C

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing the activity of specific proteins through binding to active or allosteric sites. This mechanism is crucial for its potential applications in drug development and therapeutic interventions.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing pyridine rings have been noted for their significant antimicrobial properties.
  • Enzyme Inhibition : The carbamate structure is often associated with enzyme inhibitory effects, making this compound a candidate for further investigation in enzyme-related pathways.
  • Pharmacological Applications : The potential use in developing pharmaceuticals, particularly as building blocks for drug candidates targeting various diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Characteristics
4-MethoxypyridinePyridine ring with methoxy groupExhibits significant antimicrobial activity
N-(4-Methoxypyridin-2-yl)carbamateSimilar carbamate structurePotential enzyme inhibitor
2-(tert-butoxycarbonyl)amino-4-methoxypyridineCarbamate functionalityUsed in drug design for CNS disorders

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study focusing on the inhibitory effects of this compound on specific enzymes revealed promising results. The compound was tested against several enzyme targets, demonstrating moderate to high inhibitory activity, which suggests its potential as a lead compound in drug discovery.
  • Antimicrobial Testing : In vitro tests showed that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the methoxy group in the structure enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents .
  • Pharmacological Profiling : Further pharmacological evaluations indicated that this compound could modulate pathways associated with inflammation and infection, supporting its role in therapeutic applications. Its ability to influence cellular signaling pathways positions it as a candidate for further exploration in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and physicochemical properties of “(4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester” with analogous tert-butyl carbamate derivatives:

Compound Name Molecular Formula MW (g/mol) Key Substituents Physical Properties Synthetic Route Spectral Data
This compound (Target) C₁₃H₁₉N₂O₃* 269.3* 4-Methoxy-pyridine, methyl-carbamate tert-butyl Likely solid; moderate solubility in organic solvents Hypothetical: Suzuki coupling or amine protection strategies Not provided in evidence; inferred similarity to analogs
tert-Butyl (2-methoxypyridin-4-yl)carbamate C₁₁H₁₆N₂O₃ 224.26 2-Methoxy-pyridine, carbamate at pyridine-N Solid; solubility data not reported Direct carbamate formation on pyridine Not available
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester C₁₆H₂₂ClN₅O₂ 375.83 Chloropyrimidine, piperidine, methyl-carbamate Higher molecular weight; reduced aqueous solubility Multi-step synthesis involving piperidine functionalization Not provided
(10-Azidomethyl-anthracen-9-ylmethyl)-methyl-carbamic acid tert-butyl ester C₂₃H₂₅N₅O₂ 403.48 Anthracene core, azide, methyl-carbamate Yellow oil; 90% synthetic yield; soluble in ether/hexane Azide substitution via triphenylphosphine-mediated reaction ¹H NMR (CDCl₃): δ 8.52–8.36 (aromatic), 5.57 (s, CH₂), 1.59 (s, t-Bu)
(2-Hydroxy-1,1-dimethyl-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester C₁₆H₂₅NO₃ 279.37 Phenyl, hydroxyethyl, methyl-carbamate Colorless oil; IR hydroxyl stretch (3460 cm⁻¹) Reductive lithiation followed by benzaldehyde addition ¹H NMR (CDCl₃): δ 7.32 (phenyl), 4.83 (OH), 1.51 (t-Bu)

*Hypothetical values based on structural analogs.

Key Comparisons :

Substituent Effects: The 4-methoxy group on the pyridine ring in the target compound donates electron density, enhancing aromatic stability compared to electron-withdrawing groups (e.g., chloro in or cyano in ). This difference impacts reactivity in nucleophilic substitutions or metal-catalyzed couplings . Steric Hindrance: Bulky anthracene derivatives (e.g., ) exhibit lower solubility than pyridine-based analogs, while hydroxyl-containing compounds (e.g., ) may form hydrogen bonds, improving aqueous solubility .

Synthetic Accessibility :

  • Suzuki coupling is a common method for pyridine/aryl functionalization (e.g., ), whereas azide-based syntheses (e.g., ) require careful handling due to explosive intermediates .

Fluorescent anthracene derivatives (e.g., ) highlight utility in bioimaging .

Preparation Methods

Carbamoylation via Reaction with tert-Butyl Chloroformate

One of the most common methods involves the reaction of a 4-methoxy-pyridin-2-yl-methyl amine or aldehyde derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. This process forms the carbamic acid tert-butyl ester moiety.

  • Reaction Conditions:

    • Solvent: Dichloromethane or a mixture of methanol and water depending on solubility.

    • Temperature: Typically 0 °C to room temperature.

    • Reaction Time: Several hours to overnight.

  • Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, leading to carbamate formation with the release of chloride ion.

  • Example Protocol:

    • Dissolve the 4-methoxy-pyridin-2-yl-methyl amine in dry dichloromethane.

    • Add triethylamine dropwise under inert atmosphere at 0 °C.

    • Slowly add tert-butyl chloroformate with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench with water, extract the organic layer, dry over anhydrous sodium sulfate, and purify by flash chromatography.

Reductive Amination Route

An alternative approach involves reductive amination of 4-methoxy-pyridin-2-carboxaldehyde with tert-butyl carbamate or an amine equivalent, followed by reduction.

  • Reaction Conditions:

    • Reagents: 4-methoxy-pyridin-2-carboxaldehyde, tert-butyl carbamate, sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agent.

    • Solvent: Dichloromethane or methanol.

    • Temperature: Room temperature to reflux depending on conditions.

    • Time: 3 to 24 hours.

  • Mechanism: Formation of an imine intermediate between aldehyde and amine, followed by reduction to the corresponding amine carbamate.

  • Advantages: This method allows for direct formation of the carbamate-protected amine without isolation of intermediates.

Coupling via Benzenesulfonyl Carbamic Ester Intermediate

A related method described in the literature involves the synthesis of benzenesulfonyl carbamic esters as intermediates, which can be converted to the target compound under mild conditions.

  • Procedure: Aldehyde substrates are reacted with tert-butyl carbamate and benzenesulfinic acid sodium salt in a mixture of water, methanol, and formic acid at room temperature for several days, followed by filtration and washing to isolate the product.

  • Relevance: While this method is more commonly applied to other substituted pyridines, it offers a mild and efficient pathway for carbamate ester formation.

Reaction Conditions and Yield Data

Preparation Method Key Reagents Solvent(s) Temperature Reaction Time Typical Yield (%) Notes
Carbamoylation with tert-butyl chloroformate 4-Methoxy-pyridin-2-yl-methyl amine, tert-butyl chloroformate, triethylamine Dichloromethane 0 °C to RT 12–24 h 70–85 Requires inert atmosphere, moisture sensitive
Reductive Amination 4-Methoxy-pyridin-2-carboxaldehyde, tert-butyl carbamate, NaBH(OAc)3 Dichloromethane or Methanol RT to reflux 3–24 h 65–80 One-pot synthesis, mild conditions
Benzenesulfonyl Carbamate Route Aldehyde, tert-butyl carbamate, benzenesulfinic acid sodium salt Water/Methanol/Formic acid RT 3 days Moderate Longer reaction time, simple work-up

Analytical Techniques for Monitoring and Characterization

Research Findings and Comparative Analysis

  • The carbamoylation method using tert-butyl chloroformate is the most widely adopted due to its straightforward procedure and relatively high yield.

  • Reductive amination offers a versatile alternative, especially when starting from aldehyde precursors, enabling direct formation of the carbamate-protected amine.

  • The benzenesulfonyl carbamate method, while less common for this specific compound, demonstrates the utility of sulfinic acid salts in carbamate ester synthesis under mild aqueous conditions.

  • Reaction times and yields vary depending on substrate purity, solvent systems, and reaction scale.

Summary Table of Key Preparation Methods

Method Advantages Limitations Typical Yield (%)
Carbamoylation with tert-butyl chloroformate High yield, well-established Sensitive to moisture, requires inert atmosphere 70–85
Reductive Amination One-pot, mild conditions Requires careful control of reducing agent 65–80
Benzenesulfonyl Carbamate Route Mild, aqueous conditions Long reaction time, moderate yield Moderate

Q & A

Basic: How can researchers optimize the synthesis of (4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester to achieve high yield and purity?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, esterification, and protecting group strategies. Key parameters include:

  • Temperature control : Maintaining 0–5°C during coupling reactions minimizes side products (e.g., hydrolysis of the tert-butyl carbamate group) .
  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reaction homogeneity and intermediate stability .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) effectively isolates the product. Purity ≥95% is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:
Stability is highly sensitive to environmental factors:

  • Temperature : Store at –20°C in airtight containers to prevent thermal degradation of the tert-butyl ester group .
  • Light exposure : Use amber vials to avoid photolytic cleavage of the carbamate bond .
  • Moisture control : Desiccants (e.g., silica gel) are critical, as hydrolysis of the carbamate group occurs rapidly in humid conditions .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies key protons: δ 1.44 ppm (tert-butyl), 3.84 ppm (methoxy), and 6.8–8.2 ppm (pyridinyl aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 307.39 (calculated) with ≤2 ppm error .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .

Advanced: What reaction mechanisms govern the deprotection of the tert-butyl carbamate group in this compound, and how can side reactions be mitigated?

Methodological Answer:
The tert-butyl group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM). Mechanisms involve:

  • Protonation of the carbamate oxygen , followed by elimination of isobutylene and CO₂ to yield the free amine.
  • Side reactions : Over-acidification can protonate the pyridine ring, leading to undesired byproducts. Mitigation strategies include:
    • Using 20% TFA (v/v) at 0°C for 30 minutes .
    • Neutralization with aqueous NaHCO₃ immediately post-deprotection .

Advanced: How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Target selection : Prioritize receptors common to pyridine derivatives (e.g., kinase inhibitors or GPCRs). Molecular docking using AutoDock Vina predicts binding affinity to targets like EGFR (PDB: 1M17) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) .
    • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells, comparing viability at 1–100 µM concentrations .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on derivatives of this compound?

Methodological Answer:

  • Core modifications :
    • Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
    • Substitute the tert-butyl carbamate with benzyl or allyl groups to study steric influences .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align derivatives and identify critical hydrogen-bonding motifs .

Advanced: How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

  • Software tools : Employ GastroPlus or ADMET Predictor to simulate Phase I/II metabolism.
  • Key parameters :
    • CYP450 interactions : Predominant oxidation sites are the pyridine ring (MetaSite analysis) .
    • Half-life estimation : Molecular dynamics (MD) simulations (AMBER force field) model hepatic clearance rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
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(4-Methoxy-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester

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